3-Cyclohexyl-1-phenothiazin-10-ylpropan-1-one
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Overview
Description
3-Cyclohexyl-1-phenothiazin-10-ylpropan-1-one is an organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse biological activities and applications in various fields, including medicine and industry. This compound features a cyclohexyl group attached to a phenothiazine core, which is further connected to a propanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-1-phenothiazin-10-ylpropan-1-one typically involves the following steps:
Formation of Phenothiazine Core: The phenothiazine core can be synthesized through the oxidative cyclization of diphenylamines or the condensation of 1,2-diaminobenzenes with appropriate reagents.
Attachment of Cyclohexyl Group: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction, where cyclohexyl chloride reacts with the phenothiazine core in the presence of a Lewis acid catalyst.
Formation of Propanone Moiety:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-1-phenothiazin-10-ylpropan-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid, and suitable solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenothiazine derivatives.
Scientific Research Applications
3-Cyclohexyl-1-phenothiazin-10-ylpropan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-1-phenothiazin-10-ylpropan-1-one involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Phenothiazine: The parent compound with a simpler structure and similar biological activities.
Chlorpromazine: A well-known antipsychotic drug with a phenothiazine core.
Promethazine: An antihistamine with a phenothiazine structure.
Uniqueness
3-Cyclohexyl-1-phenothiazin-10-ylpropan-1-one is unique due to its specific structural modifications, which may confer distinct biological activities and physicochemical properties compared to other phenothiazine derivatives .
Properties
IUPAC Name |
3-cyclohexyl-1-phenothiazin-10-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NOS/c23-21(15-14-16-8-2-1-3-9-16)22-17-10-4-6-12-19(17)24-20-13-7-5-11-18(20)22/h4-7,10-13,16H,1-3,8-9,14-15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKKNOKJYCEMCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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